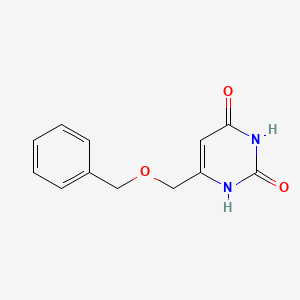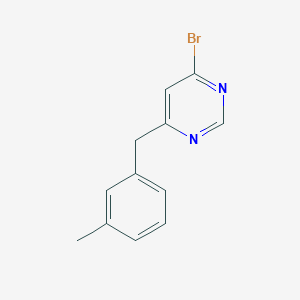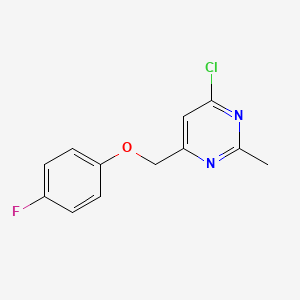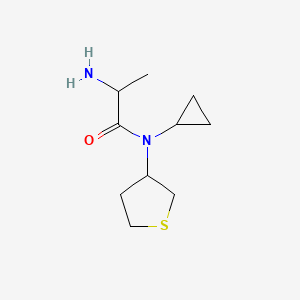
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, also known as E-3-PPA, is a synthetic derivative of pyrrolidinone, an organic compound that is used in a variety of applications in the pharmaceutical and chemical industries. It is a white crystalline solid with a melting point of 135-137°C and is soluble in both water and methanol. E-3-PPA has been used as a synthetic intermediate in a number of different syntheses, including the synthesis of drugs and other pharmaceuticals. In addition, E-3-PPA has been studied for its potential use in medical research, as it has been found to have a number of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid has been studied in a number of different scientific research applications. It has been found to have potential applications as a drug delivery system, as it can be used to target specific cells and tissues in the body. In addition, this compound has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as its ability to act as an inhibitor of certain metabolic pathways.
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with pyrrolidine derivatives can lead to a range of therapeutic effects .
Mode of Action
It is known that compounds containing the pyrrolidine nucleus can interact with their targets in a way that leads to changes in the function of these targets . This interaction can result in a variety of biological activities, depending on the specific targets involved .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the physicochemical parameters of compounds containing a pyrrolidine ring can be modified to obtain the best adme/tox results for drug candidates . These properties can significantly impact the bioavailability of the compound .
Result of Action
It is known that compounds containing the pyrrolidine nucleus can have a broad spectrum of biological activities . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
Action Environment
It is known that the action of compounds containing a pyrrolidine ring can be influenced by various environmental factors . These factors can include the physiological environment within the body, as well as external environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid in laboratory experiments has several advantages. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it can be used to target specific cells and tissues in the body, making it useful for drug delivery applications. However, there are also some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it is not as stable in the presence of light or heat.
Orientations Futures
There are a number of potential future directions for research into the use of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid. These include further research into its potential use as a drug delivery system, as well as further research into its ability to modulate the activity of certain enzymes and receptors. In addition, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in medical research. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its synthesis.
Propriétés
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-4-5-11(6-9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHRPWBFUPKIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)
![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)






![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)